5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide
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Overview
Description
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple cyano groups and a dihydropyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor activity.
Materials Science: Due to its unique electronic properties, this compound can be used in the development of organic semiconductors and photovoltaic materials.
Biological Research: It can serve as a probe for studying cellular processes and molecular interactions, particularly those involving cyano groups and dihydropyridine derivatives.
Mechanism of Action
The mechanism of action of 5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s cyano groups can interact with nucleophilic sites on proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-6-phenyl-2,4-disubstituted-pyrimidine derivatives: These compounds share a similar cyano and phenyl group structure but differ in their core scaffold.
5-Cyano-6-phenyl-pyrimidin-based derivatives: These derivatives target specific protein interactions and have been studied for their potential therapeutic applications.
Uniqueness
5-Cyano-6-(dicyanomethylidene)-NN2-trimethyl-4-phenyl-16-dihydropyridine-3-carboxamide is unique due to its combination of multiple cyano groups and a dihydropyridine core, which confer distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H15N5O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-cyano-6-(dicyanomethylidene)-N,N,2-trimethyl-4-phenyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c1-12-16(19(25)24(2)3)17(13-7-5-4-6-8-13)15(11-22)18(23-12)14(9-20)10-21/h4-8,23H,1-3H3 |
InChI Key |
MSMXEHWBMHQPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C(C#N)C#N)N1)C#N)C2=CC=CC=C2)C(=O)N(C)C |
Origin of Product |
United States |
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